Cas no 89015-27-0 ((R)-Hydroxyphenylacetic acid isopropyl ester)

(R)-Hydroxyphenylacetic acid isopropyl ester structure
89015-27-0 structure
Product Name:(R)-Hydroxyphenylacetic acid isopropyl ester
N.o CAS:89015-27-0
MF:C11H14O3
MW:194.227063655853
CID:615856
Update Time:2023-11-22

(R)-Hydroxyphenylacetic acid isopropyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetic acid, a-hydroxy-, 1-methylethyl ester, (R)-
    • Hydroxy-phenyl-acetic acid isopropyl ester
    • (R)-Hydroxyphenylacetic acid isopropyl ester
    • E83354
    • ISOPROPYL (R)-2-HYDROXY-2-PHENYLACETATE
    • (R)-isopropyl 2-hydroxy-2-phenylacetate? (Pregabalin Impurity
    • Pregabalin Impurity 19
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (αR)-
    • Pregabalin Impurity 81
    • Pregabalin Impurity 95
    • 1-Methylethyl (αR)-α-hydroxybenzeneacetate (ACI)
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (R)- (ZCI)
    • (R)-Isopropyl mandelate
    • (R)-Mandelic acid isopropyl ester
    • Isopropyl (R)-mandelate
    • Inchi: 1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1
    • Chave InChI: SCJJMBMUZTUIJU-SNVBAGLBSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(O)C(=O)OC(C)C

Propriedades Computadas

  • Massa Exacta: 194.094294304 g/mol
  • Massa monoisotópica: 194.094294304 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 194.23
  • XLogP3: 2
  • Superfície polar topológica: 46.5

(R)-Hydroxyphenylacetic acid isopropyl ester Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Asymmetric intramolecular Cannizzaro reaction of anhydrous phenylglyoxal
Ishihara, Kazuaki; Yano, Takayuki; Fushimi, Makoto, Journal of Fluorine Chemistry, 2008, 129(10), 994-997

Método de produção 2

Condições de reacção
1.1 Catalysts: Copper sulfate ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (4S,4′S)-2,2′-[(1S)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ;  4 h, rt
1.2 Reagents: Water ;  rt → 40 °C; 15 min, 40 °C
Referência
Catalytic asymmetric reaction with water: enantioselective synthesis of α-hydroxyesters by a copper-carbenoid O-H insertion reaction
Zhu, Shou-Fei; Chen, Chao; Cai, Yan; Zhou, Qi-Lin, Angewandte Chemie, 2008, 47(5), 932-934

Método de produção 3

Condições de reacção
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline]
1.2 Reagents: 1,2-Dichloroethane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Solvents: Dichloromethane
Referência
Efficient Lewis acid catalyzed intramolecular Cannizzaro reaction
Russell, Albert E.; Miller, Steven P.; Morken, James P., Journal of Organic Chemistry, 2000, 65(24), 8381-8383

Método de produção 4

Condições de reacção
1.1 Solvents: Diethyl ether ,  Water ;  17 h, pH 8, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referência
Synthesis of chiral α-aryl-α-hydroxyacetic acids: substituent effects in pig liver acetone powder (PLAP) induced enantioselective hydrolysis
Basavaiah, Deevi; Krishna, Peddinti Rama, Tetrahedron, 1995, 51(8), 2403-16

Método de produção 5

Condições de reacção
1.1 Catalysts: Dibutylmagnesium ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-9-phenanthrenyl… Solvents: Mesitylene ,  Toluene ;  10 min, rt
1.2 Reagents: Catecholborane ;  24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Método de produção 6

Condições de reacção
1.1 Catalysts: Scandium triflate ,  1799512-71-2 Solvents: Tetrahydrofuran ;  30 min, 35 °C; 35 °C → 0 °C
1.2 48 h, 0 °C
Referência
Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation
Zhang, Yuheng; Liu, Xiaohua; Zhou, Lin; Wu, Wangbin; Huang, Tianyu; et al, Chemistry - A European Journal, 2014, 20(48), 15884-15890

Método de produção 7

Condições de reacção
1.1 Catalysts: Cobalt diacetate ,  2,2′-[(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[(E)-nitrilomethylidyne]]bis[phenol] Solvents: Toluene ;  10 min, rt
1.2 Catalysts: Tempo ;  5 min, rt
1.3 Reagents: Oxygen ;  9 h, 90 °C
Referência
Chiral cobalt-catalyzed enantioselective aerobic oxidation of α-hydroxy esters
Alamsetti, Santosh Kumar; Sekar, Govindasamy, Chemical Communications (Cambridge, 2010, 46(38), 7235-7237

Método de produção 8

Condições de reacção
1.1 Solvents: Water ;  2 h, pH 7, 30 °C
Referência
Asymmetric reduction of ketones by employing Rhodotorula sp. AS2.2241 and synthesis of the β-blocker (R)-nifenalol
Yang, Wei; Xu, Jian-He; Xie, Yan; Xu, Yi; Zhao, Gang; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1769-1774

Método de produção 9

Condições de reacção
1.1 Catalysts: Iron(2+), bis(acetonitrile)bis[1,3-dihydro-1-[5-(trifluoromethyl)-2-pyridinyl-κN… Solvents: Dichloromethane ;  16 h, rt
Referência
Chiral-at-Iron Catalyst: Expanding the Chemical Space for Asymmetric Earth-Abundant Metal Catalysis
Hong, Yubiao; Jarrige, Lucie; Harms, Klaus; Meggers, Eric, Journal of the American Chemical Society, 2019, 141(11), 4569-4572

Método de produção 10

Condições de reacção
1.1 Reagents: (R)-Alpine borane
Referência
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium formate Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Methanol ;  5 h, 40 °C
Referência
Dual Pathway for the Asymmetric Transfer Hydrogenation of α-Ketoimides to Chiral α-Hydroxy Imides or Chiral α-Hydroxy Esters
Zhao, Qiankun; Zhao, Yuxi; Liao, Hang; Cheng, Tanyu; Liu, Guohua, ChemCatChem, 2016, 8(2), 412-416

Método de produção 12

Condições de reacção
1.1 Reagents: (R)-Alpine borane
Referência
Selective reductions. 37. Asymmetric reduction of prochiral ketones with B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane
Brown, Herbert C.; Pai, G. Ganesh, Journal of Organic Chemistry, 1985, 50(9), 1384-94

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-[(1H-1,2,3-triazol-5-ylmet… (polystyrene-supported) Solvents: Chloroform ;  30 h, rt
Referência
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Método de produção 14

Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3,5-Bis(1,1-dimethylethyl)-2-(hydroxy-κO)phenyl]methylene]-3-meth… Solvents: Toluene ;  19 h, rt
1.2 Reagents: Water
Referência
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

(R)-Hydroxyphenylacetic acid isopropyl ester Raw materials

(R)-Hydroxyphenylacetic acid isopropyl ester Preparation Products

Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd